Cas no 854849-14-2 (3-Methyl-1,4,2-dioxazole-5-one)

3-Methyl-1,4,2-dioxazole-5-one structure
854849-14-2 structure
Produktname:3-Methyl-1,4,2-dioxazole-5-one
CAS-Nr.:854849-14-2
MF:C3H3NO3
MW:101.060820817947
CID:4740518
PubChem ID:21058180

3-Methyl-1,4,2-dioxazole-5-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-methyl-1,4,2-dioxazol-5-one
    • 3-Methyl-1,4,2-dioxazole-5-one
    • 1,3,4-Dioxazol-2-one, 5-methyl- (5CI)
    • Methyl-1,4,2-dioxazol-5-one (ACI)
    • SCHEMBL12426523
    • 854849-14-2
    • G76587
    • CS-0460220
    • starbld0039026
    • Inchi: 1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3
    • InChI-Schlüssel: BQZIJUVIVNXFIC-UHFFFAOYSA-N
    • Lächelt: O=C1OC(C)=NO1

Berechnete Eigenschaften

  • Genaue Masse: 101.011292958 g/mol
  • Monoisotopenmasse: 101.011292958 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 128
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 101.06
  • Topologische Polaroberfläche: 47.9
  • XLogP3: 0.3

3-Methyl-1,4,2-dioxazole-5-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  10 - 30 min, rt
Referenz
Sulfur Imidations by Light-Induced Ruthenium-Catalyzed Nitrene Transfer Reactions
Bizet, Vincent; et al, European Journal of Organic Chemistry, 2015, 2015(13), 2854-2860

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethyl acetate ,  Water ;  0 °C; 0 °C → rt; overnight, rt
2.1 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation
Tang, Shi-Biao; et al, Organic & Biomolecular Chemistry, 2020, 18(39), 7922-7931

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Mechanistic Studies on the Rh(III)-Mediated Amido Transfer Process Leading to Robust C-H Amination with a New Type of Amidating Reagent
Park, Yoonsu; et al, Journal of the American Chemical Society, 2015, 137(13), 4534-4542

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  20 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referenz
Rhodium(III)-Catalyzed Aldehyde C-H Activation and Functionalization with Dioxazolones: An Entry to Imide Synthesis
Massouh, Joe; et al, Advanced Synthesis & Catalysis, 2022, 364(4), 831-837

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  0.5 h, 0 °C; overnight, 0 °C → rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Rh(III)-catalyzed tandem annulative redox-neutral arylation/amidation of aromatic tethered alkenes
Chen, Chao; et al, Chemical Science, 2020, 11(44), 12124-12129

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Diethyl ether ,  Water ;  30 min, 0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Rh(III)-catalyzed twofold unsymmetrical C-H alkenylation-annulation/amidation reaction enabled delivery of diverse furoquinazolinones
Chen, Chao; et al, Tetrahedron Letters, 2022, 108,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cyclization
Shi, Peng; et al, Organic Letters, 2020, 22(22), 8842-8845

3-Methyl-1,4,2-dioxazole-5-one Raw materials

3-Methyl-1,4,2-dioxazole-5-one Preparation Products

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